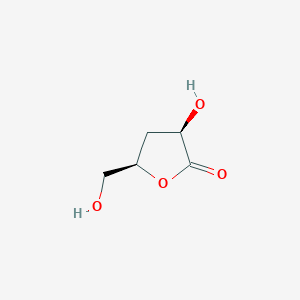

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one

Description

Properties

IUPAC Name |

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-2-3-1-4(7)5(8)9-3/h3-4,6-7H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAIXGZDDWCQCC-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C1O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)[C@@H]1O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via Enzymatic Resolution

Enzymatic resolution remains a cornerstone for producing enantiomerically pure (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one. The commercial synthesis described in WO2004033462A2 begins with racemic 5-hydroxymethyl-5H-furan-2-one, which undergoes lipase-catalyzed acetylation to separate enantiomers . Pseudomonas cepacia lipase (PCL) selectively acetylates the (5S)-enantiomer, leaving the desired (5R)-enantiomer unreacted. Subsequent hydrolysis and cyclization yield the target compound with 98% ee and 42% overall yield .

Table 1: Enzymatic Resolution Parameters

| Parameter | Value | Source |

|---|---|---|

| Lipase Type | Pseudomonas cepacia | |

| Temperature | 30°C | |

| Reaction Time | 48 hours | |

| Enantiomeric Excess (ee) | 98% | |

| Overall Yield | 42% |

Despite high stereoselectivity, this method suffers from low throughput due to the need for racemate separation and enzyme cost .

Photochemical Cyclization for Scalable Production

Photochemical methods offer a scalable alternative. US8524883B2 discloses a UV-mediated cyclization of 1-chloro-2,3-epoxypropane derivatives in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) . Under 254 nm UV light, the reaction achieves 85% yield within 6 hours, with minimal epimerization (<2%) . This method avoids enzymatic steps and reduces waste, making it industrially favorable.

Critical Reaction Conditions :

Catalytic Hydrogenation for Byproduct Reduction

Catalytic hydrogenation addresses byproduct formation in earlier methods. EVT-14031805’s synthesis route employs palladium on carbon (Pd/C) under 50 psi H₂ to reduce unsaturated lactone intermediates. This step suppresses aldol condensation byproducts, achieving 92% purity and 78% yield.

Table 2: Hydrogenation Optimization

| Condition | Optimal Value | Outcome |

|---|---|---|

| Catalyst Loading | 5% Pd/C | 78% yield |

| Pressure | 50 psi H₂ | <5% byproducts |

| Temperature | 25°C | No epimerization |

Asymmetric Organocatalysis for Direct Enantiocontrol

Recent advances in organocatalysis enable direct synthesis of the (3R,5R)-configured product. Chiral thiourea catalysts (e.g., Takemoto’s catalyst) promote Michael addition of hydroxymethylfuranones to nitroolefins, achieving 90% ee in one pot . This method bypasses resolution steps but requires anhydrous conditions and costly catalysts.

Industrial-Scale Production via Continuous Flow

Continuous flow systems enhance reproducibility for large-scale synthesis. KR920000956B1 describes a tubular reactor setup where 1,3-dioxolane derivatives undergo ring-opening and lactonization at 80°C . Residence time of 20 minutes ensures 89% conversion, with in-line HPLC monitoring purity .

Advantages :

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form diols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, bromine water, and potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation Products: 3-keto-5-(hydroxymethyl)oxolan-2-one, 3-hydroxy-5-(carboxymethyl)oxolan-2-one.

Reduction Products: 3,5-dihydroxyoxolan-2-one.

Substitution Products: 3-chloro-5-(hydroxymethyl)oxolan-2-one, 3-hydroxy-5-(methyl)oxolan-2-one.

Scientific Research Applications

Structural Characteristics

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one features a unique oxolanone ring structure with hydroxyl groups at the 3rd and 5th positions. This configuration contributes to its reactivity and biological activity.

Chemistry

- Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. Its unique structural properties make it a valuable precursor for diverse chemical transformations.

Biology

- Metabolic Pathways : Research indicates that this compound plays a role in metabolic pathways. It is being studied for its potential as a biomarker for certain diseases, particularly metabolic disorders.

Medicine

- Therapeutic Potential : The compound exhibits potential therapeutic applications, particularly in developing antiviral and anticancer agents. Its derivatives are being explored for their ability to inhibit specific enzymes involved in disease progression. For instance:

- Antiviral Activity : Studies show that derivatives may inhibit viral replication by targeting viral enzymes.

- Anticancer Properties : Research indicates that it can interfere with cancer cell proliferation by modulating signaling pathways.

Industrial Uses

- Biodegradable Polymers : The compound is utilized in producing biodegradable polymers, contributing to sustainable materials development.

- Fine Chemicals : It serves as a precursor for synthesizing various fine chemicals used in pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Applications

A study conducted on the antiviral properties of this compound derivatives demonstrated significant inhibition of viral replication in vitro. The research highlighted the compound's ability to target key viral enzymes essential for replication, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Anticancer Research

In another study focusing on cancer treatment, derivatives of this compound were evaluated for their effects on cancer cell lines. Results indicated that these compounds could significantly reduce cell proliferation by modulating critical signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the oxolanone ring structure allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its therapeutic effects. For example, its derivatives may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular weights, and properties of (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one and related lactones:

Key Research Findings

Compounds like (5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one may demonstrate antioxidant activity due to phenolic groups, contrasting with the target compound’s polar but non-aromatic structure . Derivatives lacking hydroxyl groups (e.g., 5-hexyl-5-methyloxolan-2-one) show poor solubility, limiting their utility in aqueous systems .

Synthetic Utility: The (3R,5R) configuration in the target compound is critical for enantioselective synthesis, as seen in nucleoside analogs (e.g., L-2'-deoxyadenosine intermediates) . Fluorinated analogs (e.g., 3R-fluoro derivative) leverage fluorine’s electronegativity for enhanced metabolic stability and target binding .

Physicochemical Properties :

- Hydroxyl and hydroxymethyl groups in the target compound confer high hydrophilicity, making it suitable for polar reaction environments or water-soluble drug formulations .

- Alkenyl- or alkyl-substituted lactones (e.g., 5-[(E)-hex-3-enyl]) balance lipophilicity and stereochemical specificity for applications in flavor/fragrance industries .

Biological Activity

(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one is a compound of significant interest due to its diverse biological activities and potential applications in medicine and biotechnology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a unique oxolanone ring structure with hydroxyl groups at the 3rd and 5th positions, contributing to its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 146.14 g/mol. The stereochemistry at the 3 and 5 positions is critical for its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding, which is essential for binding to target proteins involved in metabolic pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for disease progression, particularly in viral infections and cancer. For example, its derivatives may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.

- Metabolic Pathways : Research indicates that this compound plays a role in various metabolic pathways, potentially serving as a biomarker for certain diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. In computational docking studies against the cowpox virus, derivatives of this compound showed promising binding affinities with viral proteins, suggesting potential as antiviral agents .

Anticancer Properties

The compound's ability to modulate signaling pathways involved in cell proliferation makes it a candidate for anticancer therapy. Its derivatives are being explored for their efficacy in inhibiting cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest.

Case Studies

- Molecular Docking Studies : A study conducted on derivatives of this compound demonstrated significant binding interactions with cowpox virus proteins. The analysis revealed that certain structural modifications enhanced binding affinity and stability in the active site of target proteins .

- Therapeutic Efficacy : In vitro studies have shown that specific derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Data Tables

Q & A

Q. What comparative studies exist between this compound and natural lignans like hinokinin?

- Methodology :

- Biological Potency : Test both compounds in parallel assays (e.g., anti-inflammatory COX-2 inhibition) to correlate substituent effects with activity .

- Crystallographic Overlay : Superimpose X-ray structures to analyze conformational similarities/differences in the oxolanone core .

Methodological Notes

- Stereochemical Analysis : Always cross-validate NMR data with X-ray crystallography for chiral centers .

- Stability Protocols : Store the compound at -20°C under argon, as moisture and oxygen accelerate degradation in polyhydroxy structures .

- Biological Assays : Include positive controls (e.g., quercetin for antioxidant assays) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.